molecular formula C10H14 B10825041 1,2,3,4-Tetramethylbenzene CAS No. 25619-60-7

1,2,3,4-Tetramethylbenzene

Cat. No.: B10825041
CAS No.: 25619-60-7
M. Wt: 134.22 g/mol
InChI Key: UOHMMEJUHBCKEE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethylbenzene, also known as prehnitene, is an organic compound with the formula C10H14. It is classified as an aromatic hydrocarbon and is a flammable, colorless liquid that is nearly insoluble in water but soluble in organic solvents. This compound occurs naturally in coal tar and is one of three isomers of tetramethylbenzene, the other two being isodurene (1,2,3,5-tetramethylbenzene) and durene (1,2,4,5-tetramethylbenzene) .

Preparation Methods

1,2,3,4-Tetramethylbenzene can be prepared through several synthetic routes. Industrially, it can be isolated from the reformed fraction of oil refineries. Another method involves the methylation of toluene, xylenes, and the trimethylbenzenes hemimellitene and pseudocumene . The reaction conditions typically involve the use of methylating agents and catalysts to facilitate the addition of methyl groups to the benzene ring.

Chemical Reactions Analysis

1,2,3,4-Tetramethylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3,4-Tetramethylbenzene has several applications in scientific research:

    Chemistry: It is used as a starting material in organic synthesis and as a solvent in various chemical reactions.

    Biology: It is used in the study of biological processes involving aromatic hydrocarbons.

    Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetramethylbenzene involves its interaction with molecular targets and pathways within a given system. For example, in oxidation reactions, it interacts with oxidizing agents to form quinones. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it occurs .

Comparison with Similar Compounds

1,2,3,4-Tetramethylbenzene is unique among its isomers due to its specific arrangement of methyl groups on the benzene ring. The similar compounds include:

Properties

IUPAC Name

1,2,3,4-tetramethylbenzene
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InChI

InChI=1S/C10H14/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3
Source PubChem
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InChI Key

UOHMMEJUHBCKEE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)C)C
Source PubChem
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID4060072
Record name 1,2,3,4-Tetramethylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name 1,2,3,4-Tetramethylbenzene
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CAS No.

488-23-3, 25619-60-7
Record name 1,2,3,4-Tetramethylbenzene
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Record name Prehnitene
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Record name Benzene, 1,2,3,4-tetramethyl-
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Record name 1,2,3,4-Tetramethylbenzene
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Record name 1,2,3,4-TETRAMETHYLBENZENE
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